molecular formula C9H11Cl2NO2 B1492943 (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride CAS No. 1461713-88-1

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Cat. No. B1492943
CAS RN: 1461713-88-1
M. Wt: 236.09 g/mol
InChI Key: URCSWHCGCDSKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is a chemical compound with the CAS Number: 1461713-88-1 . It has a molecular weight of 236.1 and is typically in the form of a powder . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is 4-chlorobenzyl glycinate hydrochloride . The InChI code is 1S/C9H10ClNO2.ClH/c10-8-3-1-7 (2-4-8)6-13-9 (12)5-11;/h1-4H,5-6,11H2;1H .

Scientific Research Applications

  • Herbicide Analysis and Environmental Impact : A study highlighted the development of a method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantifying chlorophenoxy acids, a class of compounds related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride. This method is particularly useful for detecting trace levels of such pesticides in ground and drinking water, emphasizing its significance in environmental monitoring and pollution control (Wintersteiger, Goger, & Krautgartner, 1999).

  • Antimicrobial Agent Synthesis : Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is chemically related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, demonstrated potential antimicrobial applications. These synthesized compounds showed moderate activity against bacterial and fungal strains, indicating their possible use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

  • Corrosion Inhibition in Industrial Processes : A study on the synthesis and evaluation of α-aminophosphonates, structurally similar to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, revealed their use as corrosion inhibitors for mild steel in hydrochloric acid. This has significant implications for industrial processes like metal pickling, highlighting the compound's role in reducing corrosion-related damages (Gupta et al., 2017).

  • Soil Decontamination and Environmental Remediation : The removal of 2,4-dichlorophenol, a compound related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, from contaminated soil using a Fenton-like system was studied. This method demonstrated effectiveness in soil remediation, emphasizing the potential of related compounds in environmental cleanup efforts (Zhou et al., 2014).

  • Electrochemical Degradation in Wastewater Treatment : A study on the electrochemical degradation of chlorophenoxy herbicides, chemically similar to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, in acidic medium by anodic oxidation using a boron-doped diamond electrode, explored the potential of this method for wastewater treatment. This research is crucial for developing efficient methods to treat water contaminated with such herbicides (Boye et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCSWHCGCDSKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.